3-(Dimethylamino)acrylonitrile
Overview
Description
3-(Dimethylamino)acrylonitrile is a chemical compound with the molecular formula C5H8N2 . It has been investigated for vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, N, N ′-(dimethylamino)ethyl acrylate (DMAEA), has been synthesized via an arm-first approach .Molecular Structure Analysis
The molecular structure of this compound consists of a carbon chain with an acrylonitrile group and a dimethylamino group .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 277.6±0.0 °C at 760 mmHg, and a flash point of 131.9±9.1 °C . It also has a molar refractivity of 28.9±0.3 cm3, a polar surface area of 27 Å2, and a molar volume of 105.3±3.0 cm3 .Scientific Research Applications
3-(Dimethylamino)acrylonitrile has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers. It can copolymerize with other monomers to create materials with unique properties[][1].
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . It is also advised to store the compound locked up .
Future Directions
While specific future directions for 3-(Dimethylamino)acrylonitrile were not found, one paper discusses the discovery of a series of acrylonitrile-containing molecules and α-amino amides which cause 99–100% lethality in H. contortus . This suggests potential future research directions in the development of new anthelmintics.
Mechanism of Action
Mode of Action
It has been investigated for vestibular toxicity in wild type (129s1) and cyp2e1-null mice via cyp2e1-mediated metabolism . This suggests that the compound may interact with its targets through metabolic pathways involving the CYP2E1 enzyme.
Biochemical Pathways
The compound’s involvement in CYP2E1-mediated metabolism suggests it may influence pathways related to this enzyme .
Result of Action
Its investigation for vestibular toxicity suggests it may have effects on the vestibular system .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may vary depending on the specific conditions and concentrations .
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)acrylonitrile at different dosages in animal models have been studied. It has been found that the compound can cause vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism .
Metabolic Pathways
It is known that acrylonitrile is metabolized via two competing pathways; the glutathione-dependent pathway and the oxidative pathway leading to a genotoxic epoxide, cyanoethylene oxide, and to elimination of cyanide .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Add acrylonitrile and dimethylamine to a reaction vessel.
- Introduce a catalyst to the reaction mixture.
- Maintain the reaction at the required temperature and time.
- Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides or nitriles.
Reduction: Forms amines or other reduced derivatives.
Substitution: Results in substituted acrylonitriles.
Comparison with Similar Compounds
- 3-(Dimethylamino)propionitrile
- 3-(Dimethylamino)butyronitrile
- 3-(Dimethylamino)valeronitrile
Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2407-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-(Dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-(dimethylamino)acrylonitrile in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It readily participates in condensation reactions with various electrophiles, enabling the formation of diverse heterocyclic compounds [, , ]. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield both 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile [].
Q2: Can you describe a specific example of this compound's utility in pharmaceutical synthesis?
A2: Certainly. In the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor, this compound plays a crucial role []. It undergoes a condensation reaction with a quinoline derivative, ultimately contributing to the formation of the pharmacologically active structure of Neratinib.
Q3: Are there any alternative synthetic routes to compounds typically accessed using this compound?
A3: Yes, researchers have explored alternative approaches to synthesizing certain compounds. For example, heteroaryl substituted acetaldoximes, which can be derived from this compound, can also be prepared directly from methyl substituted six-membered nitrogen-containing heterocycles using reagents like N, N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane []. The choice of synthetic route often depends on factors such as yield, cost, and availability of starting materials.
Q4: Has the crystal structure of any compounds derived from this compound been determined?
A4: Yes, X-ray crystallographic analysis has been used to confirm the structure of several compounds synthesized using this compound, including 2-benzoyl-4-[hydroxy(phenyl)methylene]pent-2-enedinitrile []. This structural information provides valuable insights into the reactivity and potential applications of these compounds.
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